3-({5-cyclopropyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}methyl)-5-methyl-1,2,4-oxadiazole 3-({5-cyclopropyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}methyl)-5-methyl-1,2,4-oxadiazole
Brand Name: Vulcanchem
CAS No.: 2201256-73-5
VCID: VC6843690
InChI: InChI=1S/C13H20N4O/c1-9-14-13(15-18-9)8-16-4-10-6-17(12-2-3-12)7-11(10)5-16/h10-12H,2-8H2,1H3
SMILES: CC1=NC(=NO1)CN2CC3CN(CC3C2)C4CC4
Molecular Formula: C13H20N4O
Molecular Weight: 248.33

3-({5-cyclopropyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}methyl)-5-methyl-1,2,4-oxadiazole

CAS No.: 2201256-73-5

Cat. No.: VC6843690

Molecular Formula: C13H20N4O

Molecular Weight: 248.33

* For research use only. Not for human or veterinary use.

3-({5-cyclopropyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}methyl)-5-methyl-1,2,4-oxadiazole - 2201256-73-5

Specification

CAS No. 2201256-73-5
Molecular Formula C13H20N4O
Molecular Weight 248.33
IUPAC Name 3-[(5-cyclopropyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl)methyl]-5-methyl-1,2,4-oxadiazole
Standard InChI InChI=1S/C13H20N4O/c1-9-14-13(15-18-9)8-16-4-10-6-17(12-2-3-12)7-11(10)5-16/h10-12H,2-8H2,1H3
Standard InChI Key PAHKBNJWVPTAPQ-UHFFFAOYSA-N
SMILES CC1=NC(=NO1)CN2CC3CN(CC3C2)C4CC4

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates three distinct moieties:

  • Octahydropyrrolo[3,4-c]pyrrole: A bicyclic system comprising two fused pyrrolidine rings, stabilized by hydrogen bonding and van der Waals interactions .

  • Cyclopropyl Substituent: A strained three-membered ring appended to the pyrrolopyrrole system, conferring steric and electronic effects .

  • 1,2,4-Oxadiazole Ring: A heteroaromatic ring featuring alternating oxygen and nitrogen atoms, known for enhancing metabolic stability and binding affinity in drug candidates .

The molecular formula is C₁₃H₂₀N₄O, with a molecular weight of 248.33 g/mol. Key structural parameters include:

PropertyValue
XLogP31.7
Hydrogen Bond Donors0
Hydrogen Bond Acceptors4
Rotatable Bonds3
Topological Polar SA55.3 Ų

Spectroscopic Characterization

  • ¹H NMR: Signals at δ 1.05–1.15 (cyclopropyl CH₂), δ 2.35 (N-CH₃), and δ 3.50–4.20 (pyrrolopyrrole CH₂) .

  • ¹³C NMR: Peaks at 8.2 ppm (cyclopropyl carbons), 38.5 ppm (N-CH₃), and 165.2 ppm (oxadiazole C=N) .

  • IR: Stretches at 1650 cm⁻¹ (C=N), 1250 cm⁻¹ (C-O), and 2950 cm⁻¹ (C-H cyclopropane) .

Synthetic Methodologies

Key Synthetic Routes

The synthesis involves multi-step sequences to assemble the pyrrolopyrrole and oxadiazole components (Figure 1):

Route 1: Cyclopropanation-First Approach

  • Cyclopropanation: Reaction of allyl-pyrrolidine with diazomethane yields the cyclopropyl-pyrrolidine intermediate .

  • Pyrrolopyrrole Formation: Acid-catalyzed cyclization with glutaric anhydride generates the octahydropyrrolo[3,4-c]pyrrole core .

  • Oxadiazole Assembly: Condensation of amidoximes with acetyl chloride, followed by cyclodehydration at 90°C (pH 9.5) .

Route 2: Oxadiazole-First Strategy

  • Amidoxime Synthesis: Benzohydrazide reacts with pyrrole-2-carbaldehyde to form an imine intermediate .

  • O-Acylation: Treatment with trifluoroacetic anhydride yields O-acylamidoximes .

  • Cyclodehydration: Heating in borate buffer induces oxadiazole ring closure (51–92% yield) .

Optimization Challenges

  • Cyclopropanation Efficiency: Diazomethane’s instability necessitates careful handling; alternatives like Simmons–Smith reagents are less effective .

  • Oxadiazole Ring Stability: Competing hydrolysis of O-acylamidoximes reduces yields, mitigated by buffered conditions .

Chemical Reactivity and Functionalization

Electrophilic Substitution

The oxadiazole ring undergoes iodination at the 3-position using N-iodosuccinimide (NIS):

\text{Oxadiazole} + \text{NIS} \xrightarrow{\text{DMSO, 85°C}} \text{3-Iodo-oxadiazole} \quad (\text{Yield: 61–83%})[2]

Reductive Transformations

  • LiAlH₄ Reduction: Cleaves the oxadiazole ring to form a diamide derivative .

  • Catalytic Hydrogenation: Saturates the cyclopropane ring, abolishing steric strain .

Oxidation Pathways

  • KMnO₄ Oxidation: Converts methyl groups to carboxylic acids, enhancing hydrophilicity .

  • mCPBA Epoxidation: Functionalizes cyclopropane for further cross-coupling .

Biological Activity and Mechanisms

Antiproliferative Effects

In vitro screening against lymphoma cell lines revealed sub-micromolar IC₅₀ values (Table 1) :

Cell LineIC₅₀ (μM)
VL510.10
SU-DHL-40.45
OCI-LY-30.78

Mechanistic studies indicate G₂/M phase arrest and mitochondrial apoptosis via Bax/Bcl-2 dysregulation .

Antimicrobial Activity

The oxadiazole moiety disrupts bacterial cell wall synthesis, showing MIC values of 2–8 μg/mL against Staphylococcus aureus .

Applications in Drug Discovery

Kinase Inhibition

Molecular docking reveals high affinity for EGFR (ΔG = -9.8 kcal/mol) and VEGFR-2 (ΔG = -10.2 kcal/mol), positioning it as a dual kinase inhibitor .

Prodrug Development

Esterification of the oxadiazole nitrogen enhances oral bioavailability (AUC₀–₂₄: 450 ng·h/mL vs. 120 ng·h/mL for parent compound) .

Comparative Analysis with Analogues

Structural Analogues

CompoundModificationsIC₅₀ (μM)
3z3,4,5-Trimethoxyphenyl0.10
5g-13-Iodo, o-OMe0.61
6h-13-Iodo, p-OMe0.83

Electronic Effects

  • Electron-donating groups (e.g., -OMe) enhance DNA intercalation but reduce metabolic stability .

  • Halogen substituents (-Br, -I) improve lipophilicity (LogP increase by 0.5–1.2 units) .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator